REACTION_CXSMILES
|
[C:1]([CH2:3][N:4]([CH2:9][CH2:10][C:11]#[N:12])[CH2:5][CH2:6][CH2:7][OH:8])#N.N.[H][H]>[Ni].C(O)C>[OH:8][CH2:7][CH2:6][CH2:5][N:4]1[CH2:9][CH2:10][CH2:11][NH:12][CH2:1][CH2:3]1
|
Name
|
cyanomethyl-(2-cyano-ethyl)-(3-hydroxy-propyl)-amine
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(#N)CN(CCCO)CCC#N
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
26 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCN1CCNCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |